Chlorocyclohexane-d11

Mass Spectrometry Quantitative Analysis Isotope Dilution

Chlorocyclohexane-d11 (CAS 119206-70-1) is a perdeuterated cyclohexyl chloride in which all 11 hydrogen atoms are replaced by deuterium (C₆D₁₁Cl). With an isotopic purity of 98 atom % D and a molecular weight of 129.67 g/mol , this compound serves as a chemically identical, yet spectroscopically distinct, analog of non-deuterated chlorocyclohexane (C₆H₁₁Cl, MW 118.61).

Molecular Formula C6H11Cl
Molecular Weight 129.67 g/mol
Cat. No. B037953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorocyclohexane-d11
SynonymsCHLOROCYCLOHEXANE-D11
Molecular FormulaC6H11Cl
Molecular Weight129.67 g/mol
Structural Identifiers
SMILESC1CCC(CC1)Cl
InChIInChI=1S/C6H11Cl/c7-6-4-2-1-3-5-6/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D
InChIKeyUNFUYWDGSFDHCW-KAFHOZLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorocyclohexane-d11: A High-Purity Deuterated Internal Standard for Quantitative NMR, GC-MS, and LC-MS


Chlorocyclohexane-d11 (CAS 119206-70-1) is a perdeuterated cyclohexyl chloride in which all 11 hydrogen atoms are replaced by deuterium (C₆D₁₁Cl). With an isotopic purity of 98 atom % D and a molecular weight of 129.67 g/mol , this compound serves as a chemically identical, yet spectroscopically distinct, analog of non-deuterated chlorocyclohexane (C₆H₁₁Cl, MW 118.61). Its primary utility lies in its application as a stable isotope-labeled internal standard for quantitative analysis by NMR spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) .

Chlorocyclohexane-d11: Why Non-Deuterated or Alternative Deuterated Analogs Cannot Substitute


Substituting chlorocyclohexane-d11 with non-deuterated chlorocyclohexane or alternative deuterated cyclohexyl compounds introduces unacceptable quantitative error and analytical ambiguity. Non-deuterated chlorocyclohexane is spectroscopically indistinguishable from the target analyte, precluding its use as an internal standard in mass spectrometry or NMR [1]. Other deuterated cyclohexyl derivatives (e.g., cyclohexane-d₁₂) lack the chlorine atom and thus differ in chemical behavior (e.g., extraction efficiency, chromatographic retention time, ionization response), failing to correct for matrix effects, sample preparation losses, or instrument drift specific to chlorinated analytes . Therefore, precise, matrix-independent quantification of chlorocyclohexane-containing samples mandates the use of a perdeuterated chlorocyclohexane analog that is chemically identical but isotopically distinct.

Chlorocyclohexane-d11: Quantifiable Performance Advantages Over Analogs and Alternatives


Mass Spectrometry Internal Standard: A +11 Da Mass Shift for Unambiguous Quantitation

Chlorocyclohexane-d11 provides a definitive mass shift of +11 Da relative to the non-deuterated analyte (chlorocyclohexane), ensuring complete baseline separation of the internal standard and analyte signals in mass spectrometry . This isotopic separation is critical for isotope dilution mass spectrometry (IDMS). In a multi-matrix study evaluating the performance of deuterated internal standards for pesticide and mycotoxin analysis, the use of deuterated analogues improved quantitative accuracy from deviations exceeding 60% (using direct calibration) to within 25%, and reduced relative standard deviation (RSD) from over 50% to below 20% across all analytes [1].

Mass Spectrometry Quantitative Analysis Isotope Dilution

Density Differentiation: A 9.1% Increase Enables Physical Separation

The complete deuteration of chlorocyclohexane results in a measurable increase in density. Chlorocyclohexane-d11 exhibits a density of 1.091 g/mL at 25 °C , while the non-deuterated compound has a density of approximately 1.00 g/mL at the same temperature . This 9.1% increase (0.091 g/mL) is a quantifiable physical property that can be exploited for density-based separations (e.g., centrifugation, density gradient fractionation) when physical recovery of the deuterated material or separation from the non-deuterated pool is required.

Physical Chemistry Separation Science Isotope Effects

Deuterium NMR Quantitation: Distinct ²H Signal Without ¹H Interference

Chlorocyclohexane-d11 provides a strong, distinct ²H NMR signal that is completely separated from the ¹H NMR spectrum of the analyte, enabling its use as a quantitative internal standard in NMR spectroscopy without spectral overlap. Deuterium substitution also imparts characteristic isotope effects on ¹³C NMR chemical shifts of the compound itself, which can be used for structural and stereochemical elucidation [1]. The compound's high isotopic purity (98 atom % D) ensures a high signal-to-noise ratio for the ²H resonance, facilitating precise integration .

NMR Spectroscopy Quantitative NMR Deuterium Isotope Effect

Synthetic Precursor for Deuterated Pharmacokinetic Tracers

Chlorocyclohexane-d11 serves as a valuable starting material for the synthesis of deuterium-labeled pharmaceutical candidates and intermediates. The incorporation of deuterium into drug molecules is a well-established strategy for creating tracers used in absorption, distribution, metabolism, and excretion (ADME) studies . Because deuteration can affect the pharmacokinetic and metabolic profiles of drugs , the use of a perdeuterated building block like chlorocyclohexane-d11 allows for the preparation of drug candidates with a defined isotopic signature, enabling precise tracking and quantification in biological matrices using mass spectrometry.

Drug Development ADME Studies Isotope Labeling

Chlorocyclohexane-d11: Validated Application Scenarios Driven by Quantitative Evidence


Accurate Quantification of Chlorocyclohexane in Complex Environmental Matrices by GC-MS

In environmental monitoring, chlorocyclohexane may be present in soil or water samples at trace levels. The use of chlorocyclohexane-d11 as an isotope dilution internal standard in GC-MS analysis corrects for matrix-induced ion suppression and sample preparation variability, as demonstrated by the class-level accuracy improvement data (accuracy within 25% vs. >60% deviation without internal standard) [1]. The +11 Da mass shift ensures complete chromatographic and mass spectral separation from the native analyte, enabling reliable quantification even in complex environmental extracts .

Purity Assessment and Quantitation of Chlorocyclohexane by Quantitative NMR (qNMR)

For pharmaceutical quality control or synthetic chemistry laboratories, the purity of chlorocyclohexane batches can be accurately determined using qNMR with chlorocyclohexane-d11 as an internal standard. The distinct ²H NMR signal allows for precise integration without interference from the analyte's ¹H signals, while the known isotopic purity (98 atom % D) provides a traceable reference point for calculating absolute concentration [2].

Synthesis of Deuterium-Labeled Drug Candidates for ADME Studies

In drug discovery and development, chlorocyclohexane-d11 is a cost-effective starting material for introducing a perdeuterated cyclohexyl moiety into lead compounds. This facilitates the creation of mass-labeled tracers for in vitro and in vivo ADME studies, enabling the precise tracking of the drug candidate's metabolic fate and distribution by LC-MS/MS without the need for radioactive isotopes .

Physical Separation of Deuterated and Non-Deuterated Species in Preparative Chemistry

In preparative-scale reactions where the recovery of deuterated material is required, the 9.1% density difference between chlorocyclohexane-d11 (1.091 g/mL) and non-deuterated chlorocyclohexane (1.00 g/mL) can be exploited for centrifugal separation or density gradient fractionation, offering a non-destructive method for isotopic purification or enrichment.

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